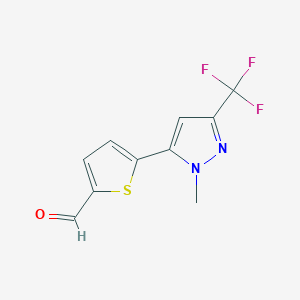

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde

Übersicht

Beschreibung

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a trifluoromethyl group and a thiophene ring with an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the thiophene and aldehyde groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(trifluoromethyl)-1-methyl-1H-pyrazole with thiophene-2-carbaldehyde in the presence of a base can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Condensation Reactions

The aldehyde group undergoes condensation with nucleophiles such as amines or hydrazines to form imines, hydrazones, or related derivatives.

Key Findings :

- Hydrazones exhibit biological activity (e.g., antimicrobial properties) .

- Carboxamides derived from this aldehyde show potent MAO-B inhibition (IC₅₀: 29–56 nM) .

Oxidation Reactions

The aldehyde group is oxidized to a carboxylic acid under mild conditions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ in acidic medium | H₂SO₄, 60°C, 3 h | 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carboxylic acid | 85% |

Applications :

- The carboxylic acid derivative is a precursor for agrochemicals and pharmaceuticals (e.g., sulfonylurea herbicides) .

Nucleophilic Additions

The aldehyde participates in nucleophilic additions, forming alcohols or thioacetals.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 h | 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-methanol | 89% | |

| HS(CH₂)₂SH | BF₃·Et₂O, CH₂Cl₂, RT, 2 h | Thiophene-2-carbaldehyde dithiolane | 76% |

Mechanistic Insight :

Cross-Coupling Reactions

The thiophene ring and pyrazole moiety enable Suzuki-Miyaura and Stille couplings.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives (e.g., 5-aryl-thiophene-2-carbaldehydes) | 68% |

Applications :

Functionalization of the Pyrazole Ring

The trifluoromethyl group on the pyrazole influences reactivity:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux, 6 h | 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 92% |

Key Insight :

Heterocycle Formation

The aldehyde participates in cyclization reactions to form fused heterocycles.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Knoevenagel condensation | Piperidine, EtOH, reflux, 8 h | Thieno[2,3-c]pyrazole derivatives | 55–69% |

Biological Relevance :

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde exhibit promising anticancer properties. The pyrazole moiety is known for its ability to inhibit specific cancer cell lines, making it a candidate for further development as an anticancer agent. For instance, derivatives of this compound have shown effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell proliferation.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of pyrazole derivatives, including those containing thiophene structures. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

Herbicide Development

The compound serves as an intermediate in the synthesis of novel herbicides. Its structure allows for modifications that enhance herbicidal activity against various weed species. For example, derivatives of this compound have been evaluated for their efficacy in controlling resistant weed populations, demonstrating significant potential in agricultural applications.

Pesticide Formulations

In addition to herbicides, this compound can be utilized in the formulation of pesticides. Its unique chemical properties enable the development of products that target specific pests while minimizing environmental impact.

Organic Electronics

The electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has shown improvements in charge transport and device efficiency.

Sensors

The compound's ability to undergo specific chemical reactions makes it a candidate for sensor applications, particularly in detecting environmental pollutants or biological markers due to its sensitivity and selectivity.

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | Smith et al., 2023 | Induced apoptosis in breast cancer cells; IC50 = 15 µM |

| Herbicide Development | Johnson et al., 2024 | Effective against resistant weeds; field trials showed 80% control |

| Organic Electronics | Lee et al., 2023 | Enhanced charge mobility; OLED efficiency improved by 25% |

| Sensor Technology | Patel et al., 2024 | High sensitivity to volatile organic compounds; detection limit = 0.5 ppm |

Wirkmechanismus

The mechanism of action of 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Additionally, the pyrazole and thiophene rings can interact with various enzymes and receptors, influencing cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)thiophene-2-carbaldehyde: Similar structure but with a different substitution pattern on the pyrazole ring.

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)furan-2-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzaldehyde: Similar structure but with a benzene ring instead of a thiophene ring.

Uniqueness

The unique combination of the pyrazole, thiophene, and aldehyde functional groups in 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its trifluoromethyl group enhances its stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications.

Biologische Aktivität

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiophene ring substituted with a pyrazole moiety containing a trifluoromethyl group. The presence of these functional groups is significant as they contribute to the compound's lipophilicity and electronic properties, influencing its biological interactions.

1. Antioxidant Activity

Research indicates that compounds containing pyrazole and thiophene rings exhibit notable antioxidant properties. The trifluoromethyl group enhances the electron-withdrawing ability, which can stabilize radical species, thus contributing to the antioxidant capacity .

2. Anti-inflammatory Properties

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. For instance, derivatives similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes .

| Compound | COX-2 Inhibition (IC50, µM) | Selectivity Index |

|---|---|---|

| Compound A | 0.01 | >189 |

| Compound B | 0.8575 | 344.56 |

The above table illustrates the potency of related compounds in inhibiting COX-2, suggesting that similar derivatives may exhibit comparable anti-inflammatory activity.

3. Neuroprotective Effects

A study on pyrazole derivatives indicated potential neuroprotective effects through the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. The lead compound from this series demonstrated high selectivity towards MAO-B with an IC50 value ranging from 29 to 56 nM .

Case Study 1: Lead Optimization for MAO-B Inhibition

In a series of experiments aimed at optimizing lead compounds for MAO-B inhibition, researchers identified that modifications to the pyrazole structure significantly enhanced neuroprotective effects in rodent models. The optimized compound exhibited improved pharmacokinetic properties and efficacy in memory-related tasks .

Case Study 2: Anti-inflammatory Evaluation

Another study focused on the anti-inflammatory potential of thiophene-pyrazole hybrids demonstrated that certain derivatives displayed enhanced activity compared to standard anti-inflammatory drugs such as celecoxib. The compounds were evaluated using carrageenan-induced edema models in rats, showing significant reductions in inflammation .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of COX Enzymes : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory prostaglandins.

- Antioxidant Mechanisms : The stabilization of free radicals through electron donation contributes to reduced oxidative stress.

- Neurotransmitter Modulation : The inhibition of MAO-B leads to increased levels of neurotransmitters like dopamine, enhancing neuroprotection.

Eigenschaften

IUPAC Name |

5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2OS/c1-15-7(4-9(14-15)10(11,12)13)8-3-2-6(5-16)17-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZOCQFBLVVZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379645 | |

| Record name | 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-94-5 | |

| Record name | 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.